![molecular formula C25H30N4O5 B2697863 4-(4-acetylphenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide CAS No. 877641-78-6](/img/structure/B2697863.png)
4-(4-acetylphenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(4-acetylphenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide” is a complex organic molecule. It contains several functional groups, including an acetyl group, a piperazine ring, a pyrrolidinone ring, and methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a visual representation, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For instance, the acetyl group might undergo nucleophilic acyl substitution, and the piperazine ring might participate in reactions typical for secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .科学的研究の応用
1. Molecular Interactions and Pharmacophore Models
A study focusing on the molecular interaction of a structurally related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, offers insights into the conformational analysis and development of unified pharmacophore models. These models are crucial for understanding the molecular interactions and designing new compounds with potential therapeutic applications (Shim et al., 2002).
2. Synthesis of Novel Heterocyclic Compounds
Research on the efficient synthesis of novel 5,7-diarylpyrido[4,3-d]pyrimidines, which includes derivatives structurally similar to the compound of interest, demonstrates the potential for developing new heterocyclic compounds. These compounds have significant implications in various fields of medicinal chemistry and drug development (Vijayakumar et al., 2014).
3. Development of Antimyotonic Agents
The synthesis and evaluation of constrained analogues of tocainide, including piperidine and piperazine derivatives, as skeletal muscle sodium channel blockers, highlight the potential of these compounds in developing treatments for muscle disorders. Such research contributes to the understanding and development of antimyotonic agents (Catalano et al., 2008).
4. Anti-Alzheimer's Agents
A study on the synthesis and biological evaluation of oxopyrrolidine derivatives, including piperazine analogues, as inhibitors of acetyl cholinesterase and β amyloid protein, reveals their potential application in treating Alzheimer's disease. This research is significant for developing new therapeutic agents for neurodegenerative disorders (Mohamed et al., 2018).
5. Antimicrobial Activity
Research into the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines, which involve compounds structurally related to the compound , contributes to the development of new antimicrobial agents. This is crucial in addressing the growing concern of antibiotic resistance (Abdel-rahman et al., 2002).
6. Cancer Research
A mechanistic study of a similar compound, 4-(3, 5-dimethoxyphenyl)-N-(7-fluoro-3-methoxyquinoxalin-2-yl)piperazine-1-carboxamide, highlights its role in inducing apoptosis in cancer cells and inhibiting tumor growth. This research provides valuable insights into developing new anticancer drugs (Lee et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(4-acetylphenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O5/c1-17(30)18-4-6-20(7-5-18)27-10-12-28(13-11-27)25(32)26-19-14-24(31)29(16-19)21-8-9-22(33-2)23(15-21)34-3/h4-9,15,19H,10-14,16H2,1-3H3,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIIWXGVLIAIBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3CC(=O)N(C3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-acetylphenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

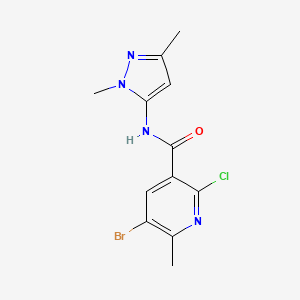

![4-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2697785.png)
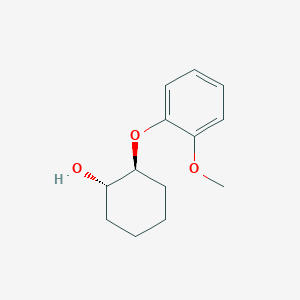
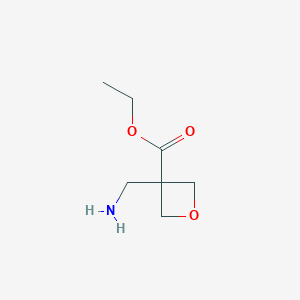
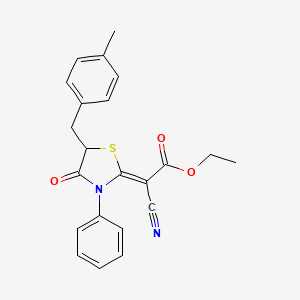

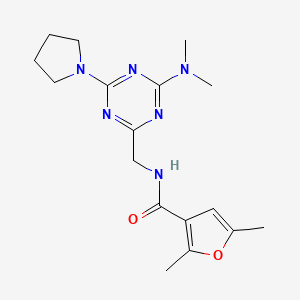

![N-(3-methoxyphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2697797.png)

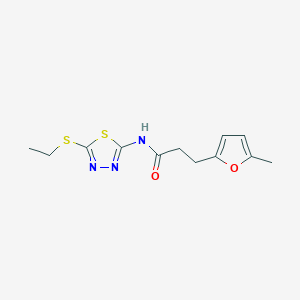
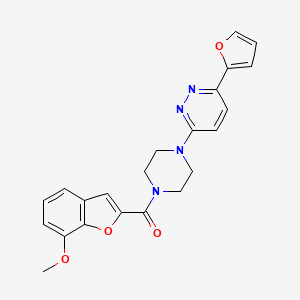
![2-Chloro-1-[4-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2697803.png)